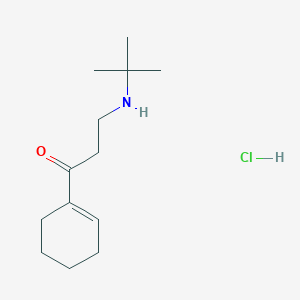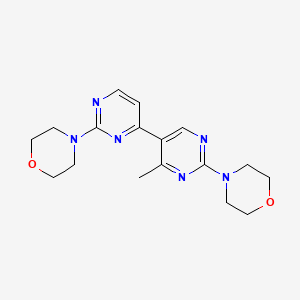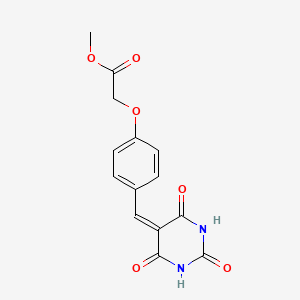![molecular formula C20H14F6N4O2S3 B5158970 N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5158970.png)
N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features multiple functional groups, including trifluoromethyl, phenyl, carbamoyl, and thiadiazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate sulfur and nitrogen-containing precursors.
Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents under controlled conditions.
Coupling Reactions: The final assembly of the compound may involve coupling reactions to attach the various functional groups to the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl or thiadiazole groups.
Substitution: The phenyl rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its trifluoromethyl groups could enhance its binding affinity and specificity.
Medicine
In medicine, this compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl groups could play a role in enhancing its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-[2-(TRIFLUOROMETHYL)PHENYL]-2-({5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,4-THIADIAZOL-3-YL}SULFANYL)ACETAMIDE might include other thiadiazole derivatives or compounds with multiple trifluoromethyl groups.
Uniqueness
What sets this compound apart is its combination of functional groups, which can confer unique chemical and biological properties
Propiedades
IUPAC Name |
2-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F6N4O2S3/c21-19(22,23)11-5-1-3-7-13(11)27-15(31)9-33-17-29-18(35-30-17)34-10-16(32)28-14-8-4-2-6-12(14)20(24,25)26/h1-8H,9-10H2,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERLFUIDWLRXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F6N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158898.png)
![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)
![N-[2-methoxy-5-(propylsulfamoyl)phenyl]propanamide](/img/structure/B5158915.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,3-dichlorobenzamide](/img/structure/B5158916.png)
![3,5-BIS({[1,1'-BIPHENYL]-4-AMIDO})BENZOIC ACID](/img/structure/B5158919.png)

![4-phenyl-N-[2-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]pyrazol-3-yl]butanamide](/img/structure/B5158932.png)
![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)


![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)
![[2-[4-(4-Methylpiperidin-1-yl)butoxy]phenyl]methanol](/img/structure/B5158981.png)
